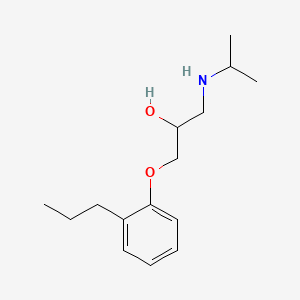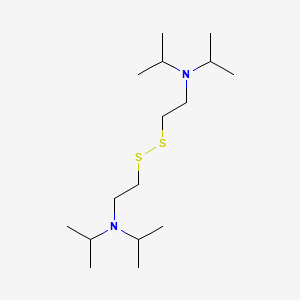
Xenon
Übersicht
Beschreibung
Xenon is a chemical element with the symbol Xe and atomic number 54. It is a dense, colorless, odorless noble gas found in Earth’s atmosphere in trace amounts. This compound was discovered in 1898 by the British chemists Sir William Ramsay and Morris Travers through the repeated fractional distillation of liquid air . Despite being generally unreactive, this compound can form a few chemical compounds, such as this compound hexafluoroplatinate, the first noble gas compound to be synthesized .
Wirkmechanismus
Target of Action
Xenon, a noble gas, primarily targets the glutamatergic N-methyl-D-aspartate (NMDA) receptor . The NMDA receptor plays a crucial role in the nervous system, being involved in memory function and synaptic plasticity .
Mode of Action
This compound performs its anesthetic and neuroprotective functions by binding to the glycine site of the NMDA receptor competitively and blocking it . This blockage inhibits the overstimulation of NMDA receptors, thus preventing the downstream calcium accumulating cascades . This action is crucial in preventing neurotoxicity and promoting neuroprotection .
Biochemical Pathways
This compound’s interaction with the NMDA receptor affects the glutamatergic signaling pathway . By blocking the NMDA receptor, this compound inhibits the overstimulation of this receptor, preventing the downstream accumulation of calcium . This action can protect neurons from damage, particularly in conditions of hypoxia and ischemia .
Pharmacokinetics
Its solubility and diffusibility allow it to cross biological membranes easily, influencing its distribution within the body .
Result of Action
The primary result of this compound’s action is its neuroprotective effect and its ability to induce anesthesia . By inhibiting the overstimulation of NMDA receptors, this compound can prevent neuronal damage in hypoxic or ischemic conditions . In addition, its anesthetic properties have been utilized in clinical settings .
Biochemische Analyse
Biochemical Properties
Xenon plays a role in biochemical reactions primarily through its interactions with hydrophobic cavities in proteins. It has been used to identify protein active sites and pathways by which substrates reach these sites . This compound interacts with enzymes, proteins, and other biomolecules, often binding to hydrophobic cavities within these structures. For example, this compound has been shown to bind to the maltose binding protein from Escherichia coli, with the binding site confirmed through NMR spectroscopy and crystallography . These interactions can alter the conformation of the protein and affect its function.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been demonstrated to exert neuroprotective effects by inhibiting the N-methyl-D-aspartate (NMDA) receptors, which are involved in excitatory neurotransmission . This inhibition can protect neurons from excitotoxicity, a process that can lead to cell death. Additionally, this compound has been shown to affect the expression of genes related to inflammation and apoptosis, further contributing to its protective effects on cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the non-competitive inhibition of NMDA receptors, which reduces excitatory neurotransmission . This compound also interacts with other receptor targets, such as GABA receptors, although its effects on these receptors are less pronounced. The binding of this compound to hydrophobic cavities in proteins can induce conformational changes that affect the protein’s activity and function . These interactions can lead to enzyme inhibition or activation, depending on the specific protein and context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable and does not degrade quickly, making it suitable for long-term studies. Its effects on cellular function can vary depending on the duration of exposure. For instance, prolonged exposure to this compound has been shown to maintain its neuroprotective effects without significant degradation . In vitro and in vivo studies have demonstrated that this compound can provide sustained protection against cellular damage over extended periods.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to provide neuroprotection and reduce inflammation without causing significant adverse effects . At higher doses, this compound can induce anesthesia and potentially lead to toxic effects if not carefully controlled. Studies have identified threshold effects, where the beneficial effects of this compound are observed at specific dosage ranges, beyond which adverse effects may occur .
Metabolic Pathways
This compound is involved in metabolic pathways primarily through its interactions with enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels by binding to specific enzymes and altering their activity . For example, this compound can influence the activity of enzymes involved in oxidative stress responses, thereby modulating the levels of reactive oxygen species and other metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion due to its inert nature and small size. It can accumulate in hydrophobic regions of cells, such as lipid membranes and protein cavities . This compound does not rely on specific transporters or binding proteins for its distribution, but its localization can be influenced by the presence of hydrophobic cavities and other binding sites within biomolecules.
Subcellular Localization
This compound is localized in various subcellular compartments, primarily within hydrophobic regions such as lipid membranes and protein cavities . Its activity and function can be affected by its localization, as binding to specific compartments can induce conformational changes in proteins and alter their activity. Post-translational modifications and targeting signals can also influence the subcellular localization of this compound, directing it to specific organelles or compartments within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Xenon can be synthesized through the fractional distillation of liquid air, where it is separated from other noble gases like krypton . This process involves cooling air to very low temperatures until it liquefies and then gradually warming it up to separate the different components based on their boiling points.
Industrial Production Methods: Industrially, this compound is produced on a small scale by the fractional distillation of liquid air. This method is efficient due to this compound’s low boiling point of -108.0°C, which allows it to be separated from other gases .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Xenon kann trotz seiner Eigenschaft als Edelgas verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Reduktion: this compound kann reduziert werden, um Verbindungen wie Xenonhexafluoroplatinat (XePtF₆) zu bilden.
Häufige Reagenzien und Bedingungen:
Fluor: Wird verwendet, um Xenonfluoride unter ultraviolettem Licht oder hohen Temperaturen zu bilden.
Sauerstoff: Reagiert unter kontrollierten Bedingungen mit this compound, um Oxide zu bilden.
Hauptprodukte:
Xenondifluorid (XeF₂): Wird gebildet, indem ein Gemisch aus this compound- und Fluorgas ultraviolettem Licht ausgesetzt wird.
Xenontetrafluorid (XeF₄): Wird durch Erhitzen von Xenondifluorid mit einem Nickelfluoridkatalysator gebildet.
Xenontetraoxid (XeO₄): Wird durch Hydrolyse von Xenonhexafluorid gebildet.
Wissenschaftliche Forschungsanwendungen
Xenon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Lösungsmittel für chemische Reaktionen und bei der Synthese neuer Verbindungen verwendet.
5. Wirkmechanismus
This compound übt seine Wirkungen hauptsächlich durch seine Interaktion mit dem N-Methyl-D-Aspartat (NMDA)-Rezeptor aus. Es bindet an die Glycinstelle des NMDA-Rezeptors, blockiert diese kompetitiv und verhindert eine Überstimulation. Diese Inhibition verhindert nachgeschaltete Kalziumanhäufungskaskaden, wodurch neuroprotektive und anästhetische Wirkungen erzielt werden . This compound zeigt auch antiglutaminerge Wirkungen, ähnlich denen von Ketamin .
Vergleich Mit ähnlichen Verbindungen
Xenon ist unter den Edelgasen einzigartig aufgrund seiner Fähigkeit, echte chemische Verbindungen zu bilden. Ähnliche Verbindungen umfassen:
Krypton (Kr): Ein weiteres Edelgas, das Verbindungen bilden kann, obwohl es weniger reaktiv als this compound ist.
Neon (Ne):
Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, eine Vielzahl von Verbindungen zu bilden, darunter Fluoride und Oxide, die von anderen Edelgasen nicht so häufig gebildet werden .
Eigenschaften
IUPAC Name |
xenon | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Xe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNFHKCVQCLJFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Xe] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Xe | |
| Record name | XENON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1703 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064700 | |
| Record name | Xenon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Xenon appears as a colorless odorless gas. Noncombustible. Heavier than air. May asphyxiate by the displacement of air. Under prolonged exposure to fire or heat containers may rupture violently and rocket., Odorless, nonflammable gas; [CAMEO], COLOURLESS ODOURLESS COMPRESSED LIQUEFIED GAS. | |
| Record name | XENON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1703 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Xenon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2011 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | XENON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0609 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
-108.1 °C | |
| Record name | XENON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0609 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 0.6 (very poor) | |
| Record name | XENON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0609 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
Relative vapor density (air = 1): 4.5 | |
| Record name | XENON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0609 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
7440-63-3 | |
| Record name | XENON | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1703 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Xenon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xenon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xenon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13453 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Xenon | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Xenon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Xenon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.338 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XENON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3H3U766W84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | XENON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0609 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-111.8 °C | |
| Record name | XENON | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0609 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
A: Xenon primarily interacts with biological systems by non-competitively inhibiting the N-Methyl-D-aspartate (NMDA) glutamate receptor. [] This interaction is thought to be responsible for many of its observed effects, including:
- Anesthesia: this compound acts as a general anesthetic by reducing neuronal excitability. [] It has a rapid onset and offset of action, making it potentially advantageous over other anesthetic agents. []
- Neuroprotection: this compound has shown neuroprotective properties in preclinical studies, potentially by reducing NMDA receptor-mediated excitotoxicity following ischemic injury. [, ]
- Analgesia: this compound demonstrates analgesic effects, potentially through its interaction with NMDA receptors and other molecular targets. [, , ]
A:
A:
- This compound is chemically inert due to its stable electronic configuration as a noble gas. []
- It demonstrates high material compatibility with various metals, polymers, and biological tissues, making it suitable for diverse applications. [, , ]
- This compound remains stable over a wide range of temperatures and pressures. []
ANone: this compound, being a noble gas, does not typically exhibit catalytic properties. Its use in catalytic applications is usually limited to its inert atmosphere properties.
ANone:
- Yes, computational chemistry plays a significant role in understanding this compound's behavior and interactions. [, , ]
- Molecular dynamics simulations have been employed to study this compound's interaction with biological targets like the NMDA receptor and synthetic molecules like cryptophanes. [, , ]
A:
- Formulation strategies usually involve storage under pressure in specialized gas cylinders. []
- Research on this compound encapsulation within various materials, such as cryptophanes, explores possibilities for targeted delivery and enhanced stability in biological environments. [, ]
ANone:
- This compound is generally considered safe for handling with proper precautions. []
- As an anesthetic gas, its use is regulated in medical settings, requiring trained personnel and appropriate equipment. []
- Environmental concerns are primarily associated with its production and potential release, requiring efficient recycling and waste management strategies. []
A:
- Absorption: this compound is administered via inhalation, rapidly absorbed through the lungs due to its high solubility in blood. [, ]
- Distribution: this compound readily diffuses into tissues, including the brain, due to its lipophilic nature. []
- Metabolism: this compound is not metabolized in the body. []
- Excretion: this compound is primarily eliminated unchanged through the lungs. []
- In vivo activity: this compound exerts its effects through NMDA receptor antagonism, leading to anesthesia, neuroprotection, and analgesia. [, , , , ]
A:
- In vitro: Studies using cell cultures have demonstrated this compound's neuroprotective effects against various insults. [, ]
- Animal models: this compound has shown efficacy in animal models of various conditions, including stroke, traumatic brain injury, and spinal cord injury. [, ]
- Clinical trials: Several clinical trials have investigated this compound's potential as an anesthetic and neuroprotective agent in various patient populations. [, ]
A: Resistance to this compound's effects, particularly its anesthetic properties, has not been widely reported. As a single-atom element with a distinct mechanism of action, cross-resistance with other anesthetic agents is unlikely. []
ANone:
- This compound possesses a favorable safety profile with a wide therapeutic index. []
- In clinical trials, it has generally been well-tolerated, with minimal adverse effects reported. [, , ]
A: Research is exploring the use of this compound-encapsulated carriers, such as functionalized cryptophanes, for targeted delivery to specific tissues or cells. This approach aims to enhance its therapeutic efficacy and minimize potential off-target effects. [, ]
A: While specific biomarkers for this compound therapy are not yet established, research is ongoing to identify potential candidates. These biomarkers could be used to predict treatment response, monitor efficacy, and identify potential adverse effects. []
A:
- Gas chromatography: Used to quantify this compound concentrations in various samples, including blood and exhaled breath. []
- Mass spectrometry: Employed to determine the isotopic composition of this compound, which can be valuable in various research areas. [, ]
- Nuclear Magnetic Resonance (NMR) spectroscopy: this compound-129 NMR, in particular, is a powerful tool for studying this compound's interaction with biological systems and materials. [, , ]
A:
- This compound is a trace gas in the atmosphere and does not pose significant direct environmental risks. []
- Research focuses on developing sustainable production methods and efficient recycling strategies to minimize environmental impact. []
ANone:
- This compound's solubility in various solvents, particularly its high solubility in blood and lipids, is crucial for its pharmacokinetic properties and therapeutic applications. [, ]
- Research on this compound encapsulation within various materials, such as lipids or polymers, aims to modify its solubility and release kinetics for specific applications. []
A: Analytical methods used in this compound research, such as gas chromatography and mass spectrometry, undergo rigorous validation procedures following established guidelines. [, , ] This ensures accuracy, precision, specificity, and reliability of the obtained data.
ANone:
- Production and handling of this compound, particularly for medical use, adhere to strict quality control standards to ensure its purity and safety. []
ANone:
- This compound exhibits excellent biocompatibility due to its inert nature and lack of metabolism within the body. []
- It does not accumulate in tissues and is readily eliminated, further contributing to its favorable biocompatibility profile. []
A: Alternatives to this compound depend on the specific application. Other noble gases, like argon and krypton, are used in certain applications, but they might not possess all the desired properties of this compound. For its anesthetic and neuroprotective properties, no direct substitutes exist, although research is exploring alternative therapeutic strategies. []
ANone: this compound is a valuable resource, and efficient recycling and waste management strategies are crucial. Current approaches include:
- Cryogenic separation: Used to recover this compound from gas mixtures, minimizing its release into the environment. [, ]
- Adsorption techniques: Employed to capture and concentrate this compound from various sources, facilitating its recovery and reuse. []
A:
- Specialized laboratories equipped for handling and analyzing this compound, including gas chromatography, mass spectrometry, and NMR facilities. [, ]
- Computational resources and software for molecular modeling and simulation studies to understand this compound's interactions and properties. [, , ]
- Access to clinical research centers and patient cohorts for conducting clinical trials to evaluate this compound's therapeutic potential. [, ]
A:
- Ongoing research: Current research continues to explore this compound's therapeutic applications, develop novel delivery systems, and deepen our understanding of its interactions with biological systems. []
ANone: this compound research greatly benefits from a multidisciplinary approach, integrating expertise from various fields, including:
- Chemistry: Synthesis and characterization of novel this compound-encapsulating materials. []
- Physics: Development of advanced imaging techniques, such as hyperpolarized this compound MRI. [, ]
- Biology: Understanding this compound's interactions with biological systems and exploring its therapeutic potential. [, , , ]
- Medicine: Conducting clinical trials to evaluate this compound's efficacy and safety in various patient populations. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


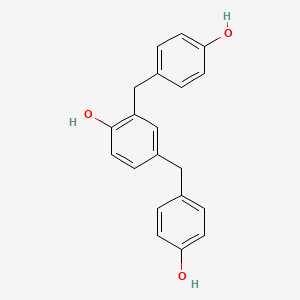
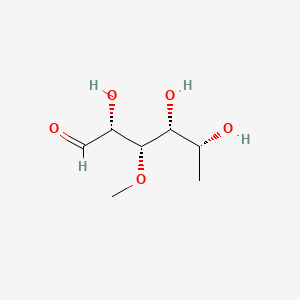
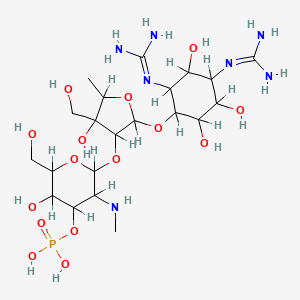
![4-(hydroxymethyl)-2-methylidene-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B1202170.png)
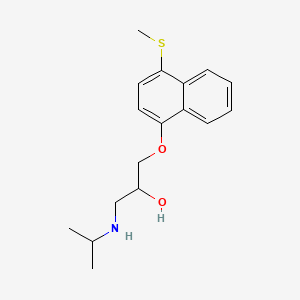
![2-Propanol,1-[(1,1-dimethylethyl)amino]-3-[1-(1-methyl-1H-imidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B1202172.png)
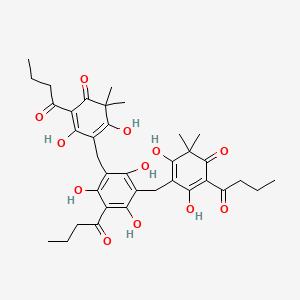
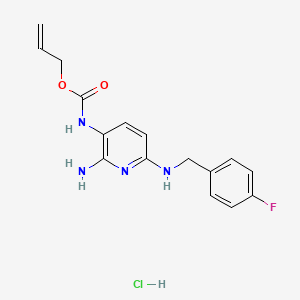
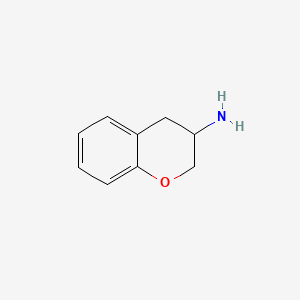
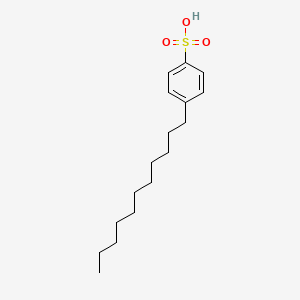
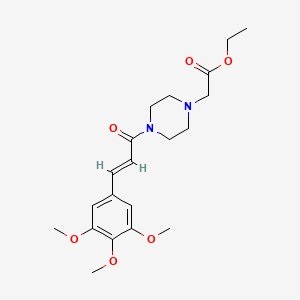
![[5-chloro-14-[2-(diethylamino)ethyl]-15-oxido-8-thia-14-aza-15-azoniatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-10-yl]methanol](/img/structure/B1202187.png)
